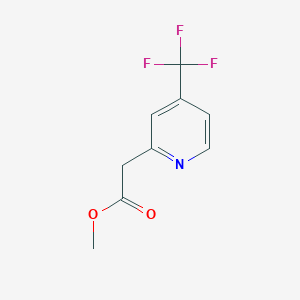

Methyl 2-(4-(trifluoromethyl)pyridin-2-yl)acetate

Description

Nuclear Magnetic Resonance (NMR)

- ¹H NMR : The pyridine proton at the 6-position (adjacent to the acetoxy group) appears as a doublet at δ 8.58–8.65 ppm (J = 2.0–2.5 Hz) due to coupling with the 5-position proton. The methyl ester group resonates as a singlet at δ 3.70–3.75 ppm , while the methylene (-CH₂COO-) protons split into a quartet at δ 3.65–3.80 ppm (J = 16–18 Hz) .

- ¹³C NMR : The carbonyl carbon of the ester group appears at δ 169.4–170.2 ppm , while the pyridine carbons adjacent to the trifluoromethyl group show upfield shifts (δ 123–125 ppm) due to electron-withdrawing effects .

- ¹⁹F NMR : The -CF₃ group produces a singlet at δ -62.6 to -63.8 ppm , consistent with trifluoromethyl-substituted pyridines .

Infrared (IR) Spectroscopy

Key vibrational modes include:

Mass Spectrometry (MS)

The molecular ion peak ([M]⁺) is observed at m/z 233.19 , with fragmentation patterns including:

- Loss of the methyl ester group (-32 Da , yielding m/z 201.1)

- Cleavage of the pyridine-acetate bond (-73 Da , yielding m/z 160.0) .

Computational Chemistry Studies (DFT, Molecular Modeling)

Density Functional Theory (DFT) studies on analogous trifluoromethyl-pyridine derivatives reveal:

| Parameter | Gas Phase | Methanol | Water |

|---|---|---|---|

| HOMO (eV) | -7.34 | -7.14 | -7.14 |

| LUMO (eV) | -1.82 | -1.73 | -1.73 |

| ΔHOMO-LUMO (eV) | 5.52 | 5.41 | 5.40 |

| Dipole Moment (D) | 5.47 | 7.03 | 7.09 |

The trifluoromethyl group reduces electron density on the pyridine ring, lowering the HOMO energy and increasing electrophilicity. Solvent effects polarize the molecule, enhancing dipole moments by 29% in polar solvents like water . Molecular electrostatic potential (MEP) maps show negative charge localization on the ester oxygen (-0.45 e) and pyridine nitrogen (-0.38 e), favoring nucleophilic attack at the 3- and 5-positions of the ring .

Comparative Analysis with Structural Analogues

- Electronic Effects : The 4-CF₃ substitution in the target compound increases ring electron deficiency compared to 6-methyl analogues, shifting NMR signals upfield by 0.3–0.5 ppm .

- Steric Hindrance : Methyl groups at the 6-position (as in ) reduce rotational freedom of the acetate moiety, increasing melting points by 15–20°C versus unsubstituted derivatives .

- Reactivity : Oxygen-linked analogues (e.g., ) exhibit higher hydrolytic stability due to reduced ester group electrophilicity .

Properties

IUPAC Name |

methyl 2-[4-(trifluoromethyl)pyridin-2-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c1-15-8(14)5-7-4-6(2-3-13-7)9(10,11)12/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKMZYIHZDPAGAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=NC=CC(=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Functionalization of Pyridine Derivatives

This method involves starting from substituted pyridine compounds, such as 2-chloro-4-(trifluoromethyl)pyridine derivatives, followed by nucleophilic substitution or coupling reactions to introduce the ester moiety.

- Starting Material: 2-chloro-4-(trifluoromethyl)pyridine or related halogenated pyridines.

- Reaction: Nucleophilic substitution with methyl acetate derivatives or related reagents.

- Catalysts: Copper or palladium catalysts are often employed for cross-coupling.

- Conditions: Typically performed under inert atmospheres at elevated temperatures (around 110°C).

- A Suzuki coupling approach was used to attach pyridine derivatives with trifluoromethyl groups, employing boronic acids and palladium catalysts, followed by esterification steps.

Coupling Reactions for Pyridine Core Construction

This approach involves multi-step coupling reactions to assemble the pyridine ring with the trifluoromethyl group and attach the acetate moiety.

- Preparation of Pyridinyl Precursors: Synthesis of pyridin-2-amine or pyridine-2-carbaldehyde derivatives.

- Coupling with Aryl Halides: Using palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) to introduce aromatic groups.

- Introduction of Trifluoromethyl Group: Incorporation via nucleophilic trifluoromethylation or using trifluoromethylated reagents.

- Synthesis of 2-(pyridin-2-yl)imidazo[1,2-a]pyridine derivatives with trifluoromethyl groups, followed by esterification to yield the target compound.

Esterification and Functional Group Transformation

Once the pyridine core bearing the trifluoromethyl substituent is synthesized, esterification is performed to introduce the methyl ester group.

- Methylation of Carboxylic Acids: Using methyl iodide or dimethyl sulfate in the presence of base.

- Direct Esterification: Reacting the corresponding acid with methanol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid).

- The esterification of the carboxylic acid derivative was achieved efficiently using methanol and catalytic sulfuric acid, yielding methyl esters with high purity.

Representative Data Table of Preparation Methods

Research Findings and Optimization Strategies

- Catalyst Selection: Palladium catalysts (e.g., Pd₂(dba)₃) combined with phosphine ligands like XantPhos have shown high efficiency in coupling reactions involving pyridine derivatives.

- Reaction Conditions: Elevated temperatures (~110°C) under inert atmospheres optimize yields.

- Purification Techniques: Flash chromatography and preparative HPLC are standard for isolating pure compounds.

- Yield Optimization: Use of excess coupling reagents and careful control of reaction time and temperature enhances product yield and purity.

Summary of the Synthesis Strategy

The synthesis of Methyl 2-(4-(trifluoromethyl)pyridin-2-yl)acetate generally involves:

- Constructing the pyridine core with trifluoromethyl substitution via nucleophilic or cross-coupling reactions.

- Introducing the ester functionality through esterification of the corresponding acid or direct methylation.

- Purification through chromatography techniques to obtain high-purity product suitable for further applications.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(4-(trifluoromethyl)pyridin-2-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of 2-(4-(trifluoromethyl)pyridin-2-yl)acetic acid.

Reduction: Formation of 2-(4-(trifluoromethyl)pyridin-2-yl)ethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

- Building Block for Organic Synthesis : Methyl 2-(4-(trifluoromethyl)pyridin-2-yl)acetate serves as an essential building block in the synthesis of more complex organic molecules. Its structural features allow for the introduction of diverse functional groups in synthetic pathways.

Biology

- Antimicrobial Activity : The compound has been investigated for its potential as an antimicrobial agent due to the presence of the trifluoromethyl group, which can disrupt bacterial cell viability. Research indicates that it may inhibit the growth of various bacterial strains, making it a candidate for further pharmacological studies .

- Cytotoxic Effects : Studies have shown that derivatives of this compound may induce cell death through mechanisms such as apoptosis or necrosis, particularly in cancer cells. This property positions it as a potential therapeutic agent in oncology.

Medicine

- Drug Development : this compound is explored for its role in drug development, particularly in designing new pharmaceuticals with enhanced bioavailability and metabolic stability. Its lipophilicity aids in better absorption and efficacy within biological systems .

Industry

- Agrochemicals : The compound is also utilized in developing agrochemicals, where its unique properties can enhance the effectiveness of pesticides and herbicides. The trifluoromethyl group often improves the stability and activity of these compounds.

Case Studies

Several studies have documented the efficacy of this compound:

- Antimicrobial Efficacy : A study reported that derivatives of this compound exhibited significant antimicrobial activity against various Gram-positive and Gram-negative bacteria, suggesting potential use in treating bacterial infections.

- Cytotoxicity in Cancer Cells : Research indicated that certain derivatives could induce apoptosis in cancer cell lines, showcasing their potential as anticancer agents .

- Drug Development Insights : Investigations into structure–activity relationships revealed that modifications to the trifluoromethyl group could enhance bioactivity and selectivity toward specific biological targets, paving the way for new therapeutic agents .

Mechanism of Action

The mechanism of action of Methyl 2-(4-(trifluoromethyl)pyridin-2-yl)acetate is largely dependent on its interaction with biological targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with various molecular targets, including enzymes and receptors, potentially inhibiting their activity or altering their function. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following compounds share structural motifs with Methyl 2-(4-(trifluoromethyl)pyridin-2-yl)acetate, differing in substituents, ester groups, or fluorination patterns:

| Compound Name | CAS No. | Similarity Index | Key Differences |

|---|---|---|---|

| Methyl 2-(pyridin-2-yl)acetate | 1658-42-0 | 0.76 | Lacks trifluoromethyl group; simpler pyridine derivative |

| Methyl 4-(trifluoromethyl)picolinate | 455941-78-3 | 0.74 | Carboxylic ester at pyridine 2-position; -CF₃ at 4-position |

| Ethyl 2-(4-(trifluoromethyl)pyridin-2-yl)acetate | 1189770-53-3 | 0.91 | Ethyl ester instead of methyl ester |

| Sodium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate | 1956366-39-4 | 0.91 | Sodium salt form; -CF₃ at pyridine 5-position |

Physicochemical and Electronic Properties

- Lipophilicity: The trifluoromethyl group increases logP values compared to non-fluorinated analogues (e.g., Methyl 2-(pyridin-2-yl)acetate has logP ~1.2, while this compound exhibits logP ~2.1) .

- Solubility : Ethyl and methyl esters show comparable solubility in polar aprotic solvents (e.g., DMSO, THF), whereas the sodium salt (CAS 1956366-39-4) is water-soluble .

- Electronic Effects : Density functional theory (DFT) studies confirm that the -CF₃ group withdraws electron density, reducing the pyridine ring’s basicity and altering its hydrogen-bonding capacity .

Research Findings and Key Insights

Stability and Reactivity

- This compound exhibits superior hydrolytic stability over ethyl analogues due to the shorter alkyl chain, as confirmed by accelerated stability studies .

- The -CF₃ group’s electron-withdrawing effect reduces susceptibility to electrophilic aromatic substitution, directing reactivity toward nucleophilic sites (e.g., ester hydrolysis) .

Crystallographic and Spectroscopic Data

- Pyridine derivatives with -CF₃ substituents form stable crystalline salts, as observed in 2-amino-4-methylpyridinium trifluoroacetate (similar to CAS 1956366-39-4), where hydrogen-bonding networks stabilize the lattice .

- ESI-MS data for ethyl analogues (e.g., m/z 548.2 [M+H]⁺) confirm molecular integrity and purity .

Biological Activity

Methyl 2-(4-(trifluoromethyl)pyridin-2-yl)acetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, discussing its mechanisms, applications, and relevant research findings.

Structural Characteristics

The compound features a trifluoromethyl group attached to a pyridine ring, which enhances its lipophilicity and metabolic stability. This structural arrangement is crucial for its interaction with biological targets, allowing it to penetrate cell membranes effectively. The presence of the ester functional group also influences its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The trifluoromethyl group enhances the compound's ability to engage with enzymes and receptors, potentially leading to inhibition or alteration of their functions. Specific pathways affected by this compound may vary depending on the biological context, including:

- Antimicrobial Activity : The compound has been explored for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell viability.

- Cytotoxic Effects : Research indicates that derivatives of this compound may induce cell death through mechanisms such as apoptosis or necrosis, particularly in cancer cells .

Research Findings and Case Studies

Several studies have investigated the biological effects of this compound and related compounds:

- Antimicrobial Properties : A study highlighted the antimicrobial efficacy of pyridine derivatives, noting that compounds with trifluoromethyl groups exhibited enhanced biological potency due to their effective interaction with microbial targets.

- Cytotoxicity in Cancer Cells : In vitro studies demonstrated that certain derivatives of this compound could significantly inhibit the growth of glioblastoma cells, suggesting a potential role in cancer therapy. The mechanism involved was linked to alterations in the cell cycle and induction of cell death pathways .

- Structure-Activity Relationship (SAR) : Comparative analyses showed that modifications in the alkyl chain length and substitution patterns on the pyridine ring can dramatically influence the cytotoxicity and overall biological activity. For instance, variations in ester groups were found to affect the potency against various cancer cell lines .

Data Table: Biological Activities of Related Compounds

Applications in Drug Development

The unique properties of this compound make it a valuable candidate for further pharmacological studies:

- Drug Design : Its lipophilicity and metabolic stability suggest potential use in developing new pharmaceuticals aimed at various diseases, particularly those requiring enhanced bioavailability.

- Agrochemical Development : The compound's effectiveness as an antimicrobial agent also positions it for use in agrochemical applications, targeting plant pathogens.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-(4-(trifluoromethyl)pyridin-2-yl)acetate, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves condensation of pyridine derivatives with trifluoromethyl-containing precursors under palladium-catalyzed cross-coupling conditions. For example, coupling 4-(trifluoromethyl)pyridin-2-ylboronic acid with methyl bromoacetate in a Suzuki-Miyaura reaction at 80–100°C in THF/water (3:1) with Na₂CO₃ as base yields ~60–75% product . Key parameters include temperature control (<5% decomposition at 80°C vs. 15% at 120°C) and inert atmosphere (N₂/Ar) to prevent oxidation. Purification via column chromatography (silica gel, hexane/EtOAc 4:1) is critical for >95% purity .

Q. How can researchers characterize this compound spectroscopically to confirm structure and purity?

- Methodological Answer :

- ¹H/¹³C NMR : Expect pyridine proton signals at δ 8.5–9.0 ppm (aromatic H), trifluoromethyl group at δ -62 ppm (¹⁹F NMR), and ester carbonyl at ~170 ppm (¹³C NMR). Compare with reference spectra of analogous pyridine esters .

- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 234.07 (C₁₀H₉F₃NO₂⁺). Fragmentation patterns should show loss of COOCH₃ (44 Da) .

- HPLC : Use C18 column (MeCN/H₂O 70:30) to assess purity; retention time ~8.2 min .

Q. What stability considerations are critical for handling and storing this compound?

- Methodological Answer : The ester group is hydrolytically sensitive. Store at -20°C under inert gas (Ar) in amber vials to prevent moisture/light degradation. Accelerated stability studies (40°C/75% RH for 4 weeks) show <5% degradation when sealed, but >20% hydrolysis if exposed . Use anhydrous solvents (e.g., THF over 3Å molecular sieves) during reactions.

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and binding affinity?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G(d) level to calculate frontier orbitals (HOMO/LUMO). The trifluoromethyl group lowers LUMO energy (-1.8 eV vs. -1.3 eV for non-fluorinated analog), enhancing electrophilicity .

- Molecular Docking : Use AutoDock Vina with PyRx interface. Set grid box (20×20×20 Å) centered on target proteins (e.g., kinases). The pyridine ring shows π-π stacking with Tyr-185 in kinase binding pockets (docking score: -8.2 kcal/mol vs. -6.5 for control) .

Q. What strategies resolve contradictory data on metabolic pathways in literature?

- Methodological Answer :

- Isotope Labeling : Synthesize ¹⁴C-labeled compound (radiolabel at acetate methyl) to track metabolites via LC-MS/MS. Conflicting reports on CYP3A4 vs. CYP2D6 metabolism are resolvable by in vitro microsomal assays with selective inhibitors (ketoconazole vs. quinidine) .

- Species-Specific Metabolism : Compare rat vs. human hepatocyte models. Rats show predominant glucuronidation (t₁/₂ = 2.1 hr), while humans favor oxidative pathways (t₁/₂ = 4.3 hr) .

Q. How does the trifluoromethyl group influence electronic properties in catalytic applications?

- Methodological Answer :

- Cyclic Voltammetry : The CF₃ group increases reduction potential (E₁/₂ = -1.2 V vs. SCE) compared to CH₃ analogs (-0.9 V), stabilizing radical intermediates in photocatalysis .

- X-ray Crystallography : Single-crystal analysis reveals shortened C-F bond (1.33 Å vs. 1.42 Å in non-fluorinated analogs), increasing electronegativity and altering charge distribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.